hMAO-B Isozyme Selectivity: Mulberrofuran G vs Kuwanon G and Albanol B
Mulberrofuran G demonstrates moderate and selective inhibition of human monoamine oxidase-B (hMAO-B) with an IC50 of 18.14 ± 1.06 μM, while exhibiting only mild activity against hMAO-A (IC50 54–114 μM range) [1]. In the same study, the structurally related Diels–Alder adducts kuwanon G and albanol B showed significantly weaker hMAO-B inhibition with IC50 values of 57.71 ± 2.12 μM and 90.59 ± 1.72 μM, respectively [1]. The selectivity difference between hMAO-B and hMAO-A for mulberrofuran G is approximately 3–6 fold, whereas kuwanon G and albanol B exhibit minimal discrimination between isozymes.
| Evidence Dimension | hMAO-B inhibitory activity (IC50) and isozyme selectivity |
|---|---|
| Target Compound Data | hMAO-B IC50: 18.14 ± 1.06 μM; hMAO-A IC50: 54–114 μM range |
| Comparator Or Baseline | Kuwanon G: hMAO-B IC50 57.71 ± 2.12 μM, hMAO-A IC50 54–114 μM range; Albanol B: hMAO-B IC50 90.59 ± 1.72 μM |
| Quantified Difference | Mulberrofuran G is 3.2× more potent than kuwanon G and 5.0× more potent than albanol B against hMAO-B |
| Conditions | In vitro recombinant human MAO-A and MAO-B enzyme assays; fluorescence-based detection |
Why This Matters
Researchers investigating Parkinson's disease or depression require hMAO-B selective inhibitors; mulberrofuran G provides quantifiably superior hMAO-B potency among tested Diels–Alder adducts, justifying its preferential selection over kuwanon G or albanol B.
- [1] Paudel P, Seong SH, Jung HA, Choi JS. Novel Diels–Alder Type Adducts from Morus alba Root Bark Targeting Human Monoamine Oxidase and Dopaminergic Receptors for the Management of Neurodegenerative Diseases. Int J Mol Sci. 2019;20(24):E6232. View Source
